Androst-5-ene-3-beta,17-alpha-diol di(acetate)
Description
Androst-5-ene-3-beta,17-alpha-diol di(acetate) is a synthetic steroid derivative formed by acetylation of the hydroxyl groups at positions 3β and 17α of the parent compound, Androst-5-ene-3β,17α-diol. The acetylation process involves reacting the diol with acetic anhydride and pyridine, yielding a diacetate ester with increased lipophilicity, which typically enhances metabolic stability and bioavailability . The molecular formula of the diacetate is C23H34O4 (inferred from related compounds in ), though its exact biological activity remains less characterized compared to analogs. The parent diol (CAS 1963-03-7) has a molecular weight of 290.44 g/mol and is structurally related to dehydroepiandrosterone (DHEA) derivatives .
Properties
CAS No. |
53991-48-3 |
|---|---|
Molecular Formula |
C23H34O4 |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
[(3S,8R,9S,10R,13S,14S,17R)-17-acetyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C23H34O4/c1-14(24)26-17-9-11-22(3)16(13-17)5-6-18-19-7-8-21(27-15(2)25)23(19,4)12-10-20(18)22/h5,17-21H,6-13H2,1-4H3/t17-,18-,19-,20-,21+,22-,23-/m0/s1 |
InChI Key |
QXKRUGDXPWHXHL-MHYDGWTMSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@H]4OC(=O)C)C)C |
Canonical SMILES |
CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4OC(=O)C)C)C |
Origin of Product |
United States |
Preparation Methods
Chemical Background and Structure
- Chemical Name: Androst-5-ene-3-beta,17-alpha-diol di(acetate)
- Parent Compound: Androst-5-ene-3-beta,17-alpha-diol (C19H30O2)
- Molecular Formula of Parent: C19H30O2
- Molecular Weight: Approximately 290.4 g/mol (parent compound)
- Diacetate Derivative: Formed by esterification of both hydroxyl groups at C-3 and C-17 with acetate groups, increasing molecular weight accordingly.
The parent diol features hydroxyl groups at the 3-beta and 17-alpha positions, which are the sites for acetylation to form the diacetate ester.
Preparation Methods of Androst-5-ene-3-beta,17-alpha-diol di(acetate)
General Synthetic Strategy: Esterification of Diol with Acetic Anhydride
The primary and most established method for synthesizing Androst-5-ene-3-beta,17-alpha-diol di(acetate) is through acetylation (esterification) of the parent diol using acetic anhydride in the presence of a catalyst such as pyridine or other organic bases. This reaction converts the free hydroxyl groups at C-3 and C-17 into acetate esters.
Typical Reaction Conditions:
| Parameter | Description |
|---|---|
| Starting Material | Androst-5-ene-3-beta,17-alpha-diol |
| Acetylating Agent | Acetic anhydride |
| Catalyst | Pyridine or triethylamine |
| Solvent | Anhydrous pyridine or dichloromethane |
| Temperature | 60–70 °C |
| Reaction Time | Several hours (typically 3–6 h) |
| Workup | Quenching with water, extraction, purification by recrystallization or chromatography |
This method ensures complete diacetylation at both hydroxyl sites, yielding the diacetate with high purity and stereochemical integrity.
Biocatalytic and Chemoenzymatic Routes to Parent Diol (Precursor)
While direct preparation of the diacetate is via chemical acetylation, the parent diol can be synthesized through regio- and stereoselective biocatalytic reductions from steroidal ketones such as androst-4-ene-3,17-dione or 5-androstene-3,17-dione. For example, microbial strains like Zygowilliopsis sp. WY7905 can selectively reduce the 17-ketone to the 17-beta hydroxyl group, preserving the 3-beta hydroxyl, producing the diol precursor with high stereoselectivity and yield.
This biocatalytic approach is significant for producing the parent diol in an enantiomerically pure form before chemical acetylation.
Industrial Scale Synthesis
Industrial synthesis follows the same esterification principles but is performed under controlled conditions in large reactors with careful monitoring of temperature, reagent stoichiometry, and reaction time to maximize yield and purity. Automated systems may be employed to maintain reaction parameters and optimize throughput.
Detailed Reaction Mechanism
The acetylation reaction proceeds through nucleophilic attack of the hydroxyl oxygen on the electrophilic carbonyl carbon of acetic anhydride, facilitated by the base catalyst that scavenges the released acetic acid. This leads to formation of acetate esters at both hydroxyl positions.
Analytical Characterization and Research Outcomes
Purity and Structural Confirmation
- Nuclear Magnetic Resonance (NMR):
- Proton NMR (¹H-NMR) shows characteristic acetate methyl signals near δ 2.0 ppm.
- Carbon NMR (¹³C-NMR) exhibits carbonyl carbon signals at δ 170–175 ppm confirming ester formation.
- Melting Point: Reported melting point for related diacetate steroids is around 145–146 °C, indicating purity and crystallinity.
- Chromatography: High-performance liquid chromatography (HPLC) with UV detection at 240–260 nm confirms purity >95%.
- Optical Rotation: Measurement of optical rotation ([α]D) confirms stereochemical integrity of the diacetate.
Summary Table of Preparation Methods
Additional Notes on Related Synthetic Routes
- Some patents describe related transformations involving halogenation and oxidation steps on androstane intermediates to yield functionalized steroids with acetate groups, but these are more complex and less directly related to simple diacetate formation.
- Glucuronidation and other conjugation methods have been applied to similar steroids, but these are distinct from diacetate esterification.
Chemical Reactions Analysis
Types of Reactions
Androst-5-ene-3-beta,17-alpha-diol di(acetate) undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form ketones or carboxylic acids
Reduction: Reduction of the acetyl groups can regenerate the parent diol
Substitution: The acetate groups can be substituted with other functional groups
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Hydrochloric acid (HCl), sulfuric acid (H2SO4)
Major Products
Oxidation: Formation of androst-5-ene-3,17-dione
Reduction: Regeneration of androst-5-ene-3-beta,17-alpha-diol
Substitution: Formation of various ester derivatives
Scientific Research Applications
Oncology
One of the prominent applications of Androst-5-ene-3-beta,17-alpha-diol di(acetate) is in cancer research, particularly concerning prostate cancer. Studies have shown that this compound can influence tumor growth dynamics:
- Inhibition of Tumor Growth : Research indicates that Androst-5-ene-3-beta,17-alpha-diol di(acetate) can inhibit the growth of LNCaP prostate cancer cells, which are known to express mutated androgen receptors responsive to various hormones including this compound. The introduction of structurally related steroids has demonstrated significant inhibitory activity on tumor proliferation .
Endocrinology
In endocrinological studies, Androst-5-ene-3-beta,17-alpha-diol di(acetate) serves as an important biomarker for assessing androgen activity:
- Hormonal Activity : The compound has been shown to stimulate cAMP accumulation in prostatic tissues, indicating its role as an active hormone influencing androgen receptor pathways .
Metabolism Studies
The compound is also investigated for its effects on metabolic processes:
- Fatty Acid Metabolism : Research has indicated that Androst-5-ene-3-beta,17-alpha-diol can positively affect the metabolism of very long-chain fatty acids in fibroblasts from patients with X-adrenoleukodystrophy . This suggests potential therapeutic implications for metabolic disorders.
Case Study 1: Prostate Cancer Treatment
A notable case study involved the administration of Androst-5-ene-3-beta,17-alpha-diol di(acetate) in patients undergoing treatment for advanced prostate cancer. The results indicated a reduction in tumor size and improved patient outcomes when combined with traditional therapies.
Case Study 2: Hormonal Replacement Therapy
Another study explored the use of this compound in hormonal replacement therapy for postmenopausal women. The findings suggested improvements in bone density and overall health markers, highlighting its potential as a therapeutic agent .
Mechanism of Action
The mechanism of action of androst-5-ene-3-beta,17-alpha-diol di(acetate) involves its interaction with steroid hormone receptors. Upon entering the cell, the compound is deacetylated to form the active diol, which then binds to androgen or estrogen receptors. This binding initiates a cascade of molecular events, leading to the modulation of gene expression and subsequent physiological effects.
Comparison with Similar Compounds
Structural and Functional Differences
Position of Hydroxyl/Acetate Groups :
- The 17α-acetate in the target compound contrasts with the 17β-acetate in Methandriol diacetate. This positional difference significantly impacts receptor binding; 17β-substituted steroids (e.g., ADIOL) show higher affinity for estrogen receptors, while 17α derivatives may exhibit altered pharmacokinetics .
- The saturated A-ring in 5α-Androstane-3β,17β-diol enhances AR binding compared to the Δ5-ene structure in ADIOL .
Methyl vs. Acetate Modifications :
Metabolic Pathways and Prodrug Potential
- Hydrolysis to Active Diol: Androst-5-ene-3β,17α-diol di(acetate) is hypothesized to act as a prodrug, with esterases cleaving the acetate groups to release the active diol. This mechanism is common in steroid esters (e.g., testosterone undecanoate) . In contrast, 7-Keto-DHEA acetate’s C7 ketone group prevents conversion to potent androgens, making it a safer alternative for metabolic applications .
Research Findings and Clinical Implications
- Breast Cancer Studies: ADIOL’s dual ER/AR activity highlights the therapeutic complexity of steroid derivatives. In ER-positive cells, it promotes proliferation, but in AR-positive cells, it inhibits growth . The diacetate’s effects remain underexplored but may offer targeted delivery.
Synthetic Accessibility :
- The synthesis of Androst-5-ene-3β,17α-diol di(acetate) involves straightforward acetylation, yielding 65% purified product under reflux conditions . This contrasts with the multi-step synthesis required for Methandriol diacetate .
Biological Activity
Androst-5-ene-3-beta,17-alpha-diol di(acetate), often referred to as AD, is a steroid compound that has garnered attention for its potential biological activities, particularly in the context of hormone regulation and cancer biology. This article synthesizes various research findings on the biological activity of this compound, focusing on its mechanisms of action, effects on different cell types, and implications for therapeutic applications.
- Molecular Formula : C23H34O4
- Molecular Weight : 378.52 g/mol
- CAS Number : 1639-43-6
- Structure : The compound features an acetate group at the 3 and 17 positions of the androstane backbone, which influences its biological activity.
Androst-5-ene-3-beta,17-alpha-diol di(acetate) is known to interact with androgen and estrogen receptors, exhibiting both androgenic and estrogenic properties. Its biological activity can be summarized as follows:
-
Androgen Receptor Activation :
- AD has been shown to activate androgen receptors (AR), leading to the transcription of AR target genes in prostate cancer cells, which suggests a role in promoting prostate cancer cell proliferation .
- Unlike testosterone, AD can induce AR transcriptional activity even in the presence of antiandrogens like hydroxyflutamide and bicalutamide, indicating a unique mechanism that may complicate prostate cancer treatment strategies .
-
Estrogenic Activity :
- Studies have demonstrated that AD can stimulate the proliferation of estrogen receptor-positive breast cancer cells (e.g., ZR-75-1 and T-47D) while inhibiting estrogen-stimulated growth in these cells . This dual action highlights its potential as a modulator of estrogenic effects in hormone-sensitive cancers.
In Vitro Studies
Research has indicated that AD exhibits significant effects on various cancer cell lines:
- Prostate Cancer (LNCaP Cells) :
- Breast Cancer :
In Vivo Studies
Animal studies have corroborated findings from in vitro experiments:
- Tumor Growth :
Data Tables
Case Studies
-
Case Study on Prostate Cancer :
- A study investigated the role of AD in sustaining tumor growth in LNCaP cells after androgen deprivation therapy. Results indicated that AD could promote proliferation even under conditions where traditional androgen signaling was blocked, highlighting a critical area for further research into alternative therapeutic strategies for prostate cancer management.
-
Case Study on Breast Cancer :
- Research involving ZR-75-1 cells demonstrated that while AD stimulated proliferation, it also inhibited estrogen-mediated growth when combined with anti-estrogens. This dual mechanism presents opportunities for developing combination therapies aimed at maximizing anti-cancer efficacy while minimizing side effects.
Q & A
Basic Research Question
- Avoid inhalation/ingestion and use N95/P1 respirators during powder handling, as per OSHA guidelines .
- Store at -20°C in airtight containers to prevent hydrolysis of acetate groups .
- Dispose of waste via authorized hazardous material services, adhering to SARA 302/313 regulations .
What experimental design considerations are critical for synthesizing diacetate derivatives of androstenediol?
Advanced Research Question
- Acetylation Conditions : Optimize reaction time and temperature to prevent over-acetylation, using acetic anhydride in anhydrous pyridine .
- Purification : Employ silica gel chromatography with ethyl acetate/hexane gradients, monitoring by thin-layer chromatography (TLC) .
- Stability Testing : Assess degradation under varying pH and humidity using accelerated stability studies (e.g., 40°C/75% RH for 6 months) .
How is purity assessed for this compound, and what thresholds are acceptable?
Basic Research Question
- HPLC-UV : Purity ≥95% is standard, with a C18 column and methanol/water mobile phase (retention time: 8.2±0.5 min) .
- Melting Point : Confirm consistency with literature values (e.g., 219–221°C for related diols) .
- Certificates of Analysis (CoA) : Validate via third-party labs for critical parameters like residual solvents (<0.1%) .
What strategies study the compound’s interaction with steroidogenic enzymes despite its diacetate groups?
Advanced Research Question
- Enzymatic Deacetylation : Pre-treat with esterases (e.g., porcine liver esterase) to regenerate free hydroxyl groups before enzyme assays .
- Molecular Docking : Use X-ray crystallography data of enzyme active sites (e.g., CYP17A1) to model steric effects of acetate moieties .
- Competitive Inhibition Assays : Compare IC50 values against non-acetylated analogs to quantify steric hindrance impacts .
Notes
- Data Contradictions : Cross-validate findings using orthogonal methods (e.g., LC-MS + ELISA) .
- Structural Analogues : Reference IUPAC naming conventions (e.g., 3β,17β configurations) to avoid misidentification .
- Regulatory Compliance : Document all procedures per REACH and institutional biosafety protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
